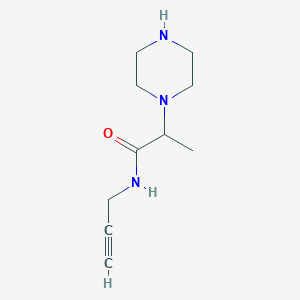![molecular formula C18H18ClN5OS B2597282 2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide CAS No. 893919-85-2](/img/structure/B2597282.png)
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known to exhibit promising pharmacological properties including anti-proliferative and antitumor activity . They are considered as new candidates for further optimization as anticancer agents .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves the formation of pyrazol-3-one substrates . The synthesis process is often carried out under ultrasonic-assisted conditions, which can lead to good yields .科学的研究の応用
Antimicrobial and Anticancer Applications
Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds
Research led by Azab, Youssef, and El-Bordany (2013) explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety, demonstrating potential as antibacterial agents. These compounds included pyrazolo[3,4-d]pyrimidine derivatives, among others, exhibiting high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial and Anticancer Agents
A study by Hafez, El-Gazzar, and Al-Hussain (2016) focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial and anticancer agents. Some of these compounds showed higher anticancer activity than the reference drug doxorubicin, indicating significant potential in cancer treatment (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
Ghorab et al. (2004) synthesized derivatives of pyrazolo[3,4-d]pyrimidine with various moieties and tested them for antimicrobial activity. Some compounds were almost as potent as the standard antibiotic Chloramphenicol, suggesting their potential as antimicrobial agents (Ghorab et al., 2004).
Pharmacological Potential
Adenosine Receptor Affinity
Harden, Quinn, and Scammells (1991) investigated the adenosine receptor affinity of pyrazolo[3,4-d]pyrimidine analogues. They found that certain derivatives exhibited significant activity at A1 adenosine receptors, indicating potential applications in neuropharmacology (Harden, Quinn, & Scammells, 1991).
Serotonin 5-HT6 Receptor Antagonists
Ivachtchenko et al. (2011) synthesized and evaluated 3-sulfonyl-pyrazolo[1,5-a]pyrimidines as antagonists of the serotonin 5-HT6 receptors. Their findings suggest that these compounds have potential applications in treating disorders related to the serotonin system (Ivachtchenko et al., 2011).
Chemical Synthesis and Structural Analysis
Synthesis of Biologically Active Sulfur Compounds
Ismail et al. (2003) conducted a study on the synthesis of biologically active sulfur compounds containing pyrazolo[3,4-d]pyrimidine moiety. They explored various reactions and analyzed the compounds for antimicrobial activity (Ismail et al., 2003).
Syntheses with Heterocyclic β-Enaminonitriles
Sherif and Hussein (1997) researched the synthesis of polyfunctionally substituted thiophenes and their derivatives, incorporating pyrazolo[3,4-d]pyrimidine. This study highlights the chemical versatility and synthetic potential of these compounds (Sherif & Hussein, 1997).
将来の方向性
特性
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c19-12-4-3-7-14(8-12)24-17-15(9-22-24)18(21-11-20-17)26-10-16(25)23-13-5-1-2-6-13/h3-4,7-9,11,13H,1-2,5-6,10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLIZPXJEBUZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2597199.png)

![2-{[1-(2,3-Dimethoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2597201.png)
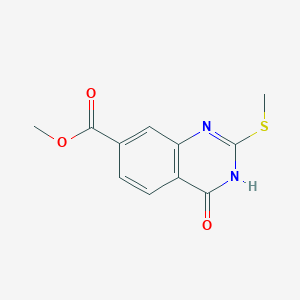
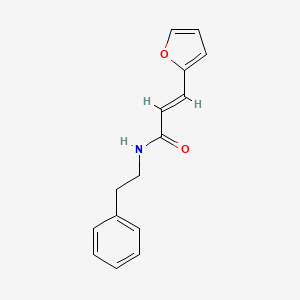
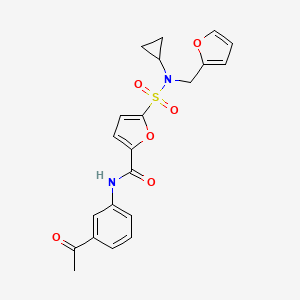

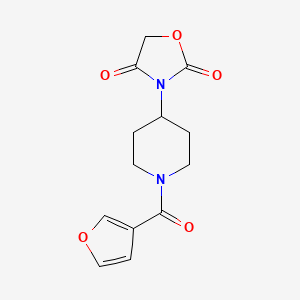
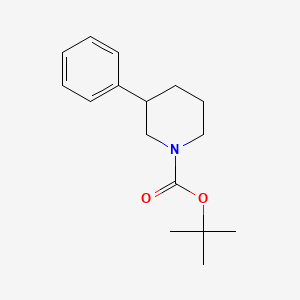
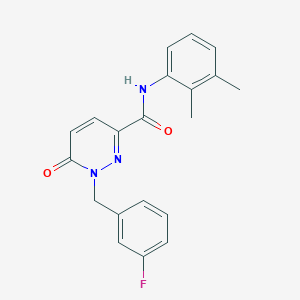
![Methyl 5-[(prop-2-enoylamino)methyl]pyridine-3-carboxylate](/img/structure/B2597219.png)
![(Z)-methyl 5-(4-methoxyphenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2597220.png)
![Ethyl 2-{1-[(2-chlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2597221.png)
